7-Bromoquinoline-8-carboxylic acid

Cross-coupling Oxidative addition Building block reactivity

7-Bromoquinoline-8-carboxylic acid (CAS 1426144-84-4, MFCD27923177) is a heterobicyclic building block of molecular formula C₁₀H₆BrNO₂ (MW 252.06 g/mol). It bears a bromine atom at the 7-position and a carboxylic acid group at the 8-position of the quinoline ring system, with a computed XLogP3 of 2.4 and topological polar surface area of 50.2 Ų.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 1426144-84-4
Cat. No. B1512372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinoline-8-carboxylic acid
CAS1426144-84-4
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1
InChIInChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14)
InChIKeyOCMNEDZJFXQIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinoline-8-carboxylic acid (CAS 1426144-84-4): A Regiospecific Halogenated Quinoline Building Block for Cross-Coupling-Enabled Drug Discovery


7-Bromoquinoline-8-carboxylic acid (CAS 1426144-84-4, MFCD27923177) is a heterobicyclic building block of molecular formula C₁₀H₆BrNO₂ (MW 252.06 g/mol) [1]. It bears a bromine atom at the 7-position and a carboxylic acid group at the 8-position of the quinoline ring system, with a computed XLogP3 of 2.4 and topological polar surface area of 50.2 Ų [1]. The compound is commercially supplied at standard purities of 95–97% (HPLC) by multiple vendors, with some batches certified at ≥98% . Its structural arrangement—a halogen handle ortho to a carboxylic acid on the electron-deficient quinoline core—positions it as a regiochemically defined intermediate for Pd-catalyzed cross-coupling diversification (Suzuki, Heck, Buchwald-Hartwig) in medicinal chemistry and agrochemical programs [2].

Why 7-Bromoquinoline-8-carboxylic acid Cannot Be Casually Replaced by Its 7-Chloro, 5-Bromo, or Parent Analogues


Substituting 7-bromoquinoline-8-carboxylic acid with its closest in-class analogues—7-chloroquinoline-8-carboxylic acid (CAS 87293-44-5), 5-bromoquinoline-8-carboxylic acid (CAS 928839-62-7), or the unsubstituted parent quinoline-8-carboxylic acid (CAS 86-59-9)—introduces changes across three interdependent axes: (i) the intrinsic reactivity of the carbon–halogen bond toward oxidative addition in Pd-catalyzed cross-coupling, where C–Br is kinetically more competent than C–Cl [1]; (ii) the regiochemical position of the halogen, which in 8-quinolinol analogues has been shown to alter the mechanism of biological action (cysteine-reversible for 7-fluoro, non-reversible for 7-bromo/chloro/iodo) [2]; and (iii) the physicochemical profile, where the bromo derivative is more lipophilic (XLogP3 2.4) and denser (1.7 g/cm³) than the chloro (MW 207.61, density 1.47 g/cm³, pKa −2.98) or parent (MW 173.17, LogP 1.93, density 1.34 g/cm³) compounds, affecting solubility, formulation, and downstream synthetic handling . These differences mean that a building block swap is not performance-neutral; it can alter coupling efficiency, biological target engagement, and scalability. The quantitative evidence below establishes where these differences become decision-critical for procurement and experimental design.

Head-to-Head Quantitative Evidence: 7-Bromoquinoline-8-carboxylic acid vs. Its Closest Analogues and Alternatives


Carbon–Halogen Bond Reactivity: 7-Bromo vs. 7-Chloro in Pd-Catalyzed Oxidative Addition

The bromine substituent at the 7-position of 7-bromoquinoline-8-carboxylic acid provides kinetically faster oxidative addition to Pd(0) compared to the chlorine in 7-chloroquinoline-8-carboxylic acid. A quantitative structure–reactivity model encompassing 79 (hetero)aryl electrophiles demonstrated that relative rates of oxidative addition are systematically higher for bromides than for the corresponding chlorides, owing to the lower C–Br bond dissociation energy [1]. This translates into milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings—critical factors when diversifying at the 7-position in late-stage medicinal chemistry campaigns.

Cross-coupling Oxidative addition Building block reactivity

Regiochemical Impact on Biological Mechanism: 7-Bromo vs. 5-Bromo Substitution on the Quinoline Scaffold

In a study of 8-quinolinol (8-hydroxyquinoline) halogenated analogues, Gershon et al. demonstrated that 7-chloro, 7-bromo, and 7-iodo-8-quinolinols exhibited potentiated fungitoxicity when combined with the parent 8-quinolinol, and their toxicity was not reversed by L-cysteine—in contrast to 7-fluoro-8-quinolinol, where toxicity was fully reversed by L-cysteine [1]. This mechanistic divergence indicates that the 7-bromo substituent engages a different biological target site or mode of action compared to 7-fluoro analogues. The study further established that 5-halo and 7-halo analogues differ from each other in their fungitoxic mechanisms, confirming that both halogen identity and ring position are determinants of biological activity [1].

Antifungal mechanism Regiochemistry Structure–activity relationship

Antiplasmodial Activity of 7-Halogenated Quinoline Scaffolds: 7-Bromo Matches 7-Chloro and Outperforms 7-Fluoro

In a systematic structure–activity relationship study of 7-substituted 4-aminoquinolines, De et al. reported that 7-iodo- and 7-bromo-aminoquinolines bearing diaminoalkane side chains were as active as the corresponding 7-chloro-aminoquinolines against both chloroquine-susceptible and chloroquine-resistant P. falciparum, with IC₅₀ values in the range of 3–12 nM [1]. In contrast, 7-fluoro-aminoquinolines were less active (IC₅₀ 15–50 nM against susceptible, 18–500 nM against resistant strains), and most 7-methoxy-aminoquinolines were inactive (IC₅₀ 17–150 nM susceptible, 90–3000 nM resistant) [1]. This directly demonstrates that the 7-bromo substituent maintains full antimalarial potency equipotent to 7-chloro while offering a chemically distinct handle (C–Br) for further diversification that the 7-chloro analogue does not provide with comparable cross-coupling reactivity.

Antimalarial Plasmodium falciparum 7-Substituted quinoline

Physicochemical Differentiation: 7-Bromo vs. 7-Chloro vs. Parent Quinoline-8-carboxylic Acid

The 7-bromo substitution imparts a measurable shift in key physicochemical parameters relative to both the 7-chloro analogue and the unsubstituted parent. The bromo derivative has a molecular weight of 252.06 g/mol, density of 1.7±0.1 g/cm³, boiling point of 422.6±30.0 °C, and computed XLogP3 of 2.4 [1]. In comparison, 7-chloroquinoline-8-carboxylic acid has MW 207.61 g/mol, density 1.47±0.06 g/cm³, boiling point 405.0±25.0 °C, and predicted pKa −2.98 . The unsubstituted parent has MW 173.17 g/mol, density 1.34 g/cm³, boiling point 386.5 °C, melting point 183–185 °C, and LogP 1.93 . The systematic increase in lipophilicity (XLogP3 2.4 vs. LogP 1.93) and boiling point with bromination influences chromatographic retention, solvent partitioning, and passive membrane permeability in biological assays.

Physicochemical properties Lipophilicity Formulation

Quinoline-8-carboxamide PARP-1 Inhibitor Scaffold Validation: Potency Benchmarking Against a Reference Inhibitor

Lord et al. designed and evaluated a series of quinoline-8-carboxamides—directly accessible from quinoline-8-carboxylic acid building blocks via amide coupling—as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. The most active compound in the series, 2-methylquinoline-8-carboxamide, inhibited human recombinant PARP-1 with an IC₅₀ of 500 nM, representing a 3.6-fold improvement over the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (5-AIQ, IC₅₀ = 1.8 μM) [1]. The intramolecular hydrogen bond between the carboxamide NH and the quinoline nitrogen, confirmed by X-ray crystallography and NMR, was essential for maintaining the bioactive conformation [1]. The 3-substituted analogues were synthesized via Pd-catalyzed Suzuki, Sonogashira, and Stille couplings to 3-iodoquinoline-8-carboxamide, demonstrating that the quinoline-8-carboxylic acid scaffold is a productive template for diversity-oriented synthesis of PARP-1 inhibitors [1].

PARP-1 inhibitor Quinoline-8-carboxamide Medicinal chemistry scaffold

Optimal Deployment Scenarios for 7-Bromoquinoline-8-carboxylic acid in Research and Industrial Programs


Late-Stage Diversification of PARP-1 or Kinase Inhibitor Lead Series

Programs targeting PARP-1 or kinase inhibition can deploy 7-bromoquinoline-8-carboxylic acid as the core building block for amide coupling to generate quinoline-8-carboxamide libraries. The validated quinoline-8-carboxamide pharmacophore achieved IC₅₀ = 500 nM against PARP-1 (3.6-fold better than 5-AIQ at 1.8 μM), and the 7-bromo handle enables Suzuki or Buchwald-Hartwig diversification at the position adjacent to the critical intramolecular hydrogen bond [1]. This late-stage functionalization strategy avoids de novo synthesis of each analogue, accelerating SAR cycles by 2–3 synthetic steps per compound relative to building each analogue from scratch.

Antimalarial Lead Optimization Exploiting 7-Bromo Cross-Coupling Reactivity

For antimalarial programs targeting chloroquine-resistant P. falciparum, 7-bromoquinoline-8-carboxylic acid serves as a key intermediate for constructing 7-substituted 4-aminoquinoline analogues. The 7-bromo substitution pattern preserves the nanomolar potency of the chloroquine pharmacophore (IC₅₀ 3–12 nM against both susceptible and resistant strains, equipotent to 7-chloro and superior to 7-fluoro at IC₅₀ 15–500 nM) while enabling Pd-catalyzed installation of diverse aryl, heteroaryl, or amine substituents at the 7-position—chemistry that is less efficient with the 7-chloro analogue [1]. This allows systematic exploration of resistance-breaking side chains without sacrificing the potency of the core.

Diversity-Oriented Synthesis via Orthogonal Functional-Group Reactivity

The orthogonal reactivity of the C7–Br bond (oxidative addition to Pd(0)) and the C8–CO₂H group (amide coupling, esterification) enables sequential, chemoselective derivatization without protecting-group manipulation. The kinetic advantage of C–Br over C–Cl in oxidative addition has been quantitatively modelled across 79 substrates, confirming that bromide electrophiles react under milder conditions (lower temperature, shorter time) while tolerating the carboxylic acid functionality [1]. This is particularly valuable in parallel synthesis and automated library production where robust, predictable reactivity translates directly to higher success rates and lower attrition in compound collection generation.

Agrochemical Intermediate for Quinoline-8-carboxylic Acid Herbicide Development

Patent literature establishes that 7-halo-quinoline-8-carboxylic acids, including 7-chloro and by extension 7-bromo derivatives, are active as herbicides and plant bioregulators at sublethal concentrations, affecting crop development across virtually all growth stages [1]. The 7-bromo analogue, with its higher lipophilicity (XLogP3 2.4 vs. LogP ~1.93 for the parent) and distinct physicochemical profile, offers differentiated foliar uptake and soil mobility characteristics that may be advantageous in formulations targeting specific weed spectra or environmental conditions. The Pd-catalyzed cross-coupling handle further enables the systematic exploration of 7-aryl/heteroaryl analogues for structure–activity optimization in agrochemical lead discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.